REACTION_CXSMILES
|
[CH2:1]([NH:3][CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[NH2:11])[CH3:2].Cl[C:13]1[N:18]=[N:17][C:16]([C:19]([NH2:21])=[O:20])=[CH:15][CH:14]=1.C(N(C(C)C)CC)(C)C>CN(C=O)C>[CH2:1]([N:3]([C:13]1[N:18]=[N:17][C:16]([C:19]([NH2:21])=[O:20])=[CH:15][CH:14]=1)[CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[NH2:11])[CH3:2]
|
Name
|
|
Quantity
|
707 mg
|
Type
|
reactant
|
Smiles
|
C(C)NCC1=C(C=CC=C1)N
|
Name
|
|
Quantity
|
4.7 mmol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(N=N1)C(=O)N
|
Name
|
|
Quantity
|
11 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
15.4 mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Type
|
CUSTOM
|
Details
|
the reaction stirred at 140° under argon for 24 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction was evaporated in vacuo (cold-finger)
|
Type
|
CUSTOM
|
Details
|
the residue partitioned between water and ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The combined organic extracts were dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give a brown gum
|
Type
|
CUSTOM
|
Details
|
The gum was purified by medium pressure chromatography
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)N(CC1=C(C=CC=C1)N)C1=CC=C(N=N1)C(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 500 mg | |
YIELD: PERCENTYIELD | 30% | |
YIELD: CALCULATEDPERCENTYIELD | 39.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |